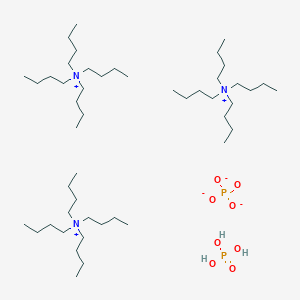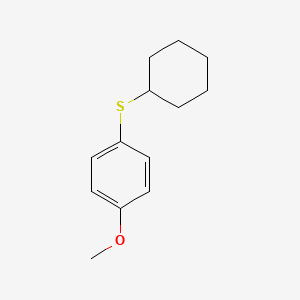
2-(Methylselanyl)undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylselanyl)undecane is an organic compound that belongs to the class of organoselenium compounds. These compounds are characterized by the presence of selenium atoms within their molecular structure. Selenium is known for its unique chemical properties and biological significance, making organoselenium compounds of great interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylselanyl)undecane typically involves the introduction of a methylselanyl group into an undecane backbone. One common method is the reaction of undecane with methylselenol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-(Methylselanyl)undecane can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxides back to the parent selenide.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: The parent selenide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Methylselanyl)undecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2-(Methylselanyl)undecane involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The selenium atom can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.
Apoptosis Induction: In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.
相似化合物的比较
Similar Compounds
2-Undecanone: A ketone with a similar undecane backbone but with a carbonyl group instead of a methylselanyl group.
2-Methyl-1-undecene: An alkene with a similar structure but with a double bond instead of a selenium atom.
Uniqueness
2-(Methylselanyl)undecane is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Unlike its carbon-based analogs, the selenium atom can participate in redox reactions and has a higher nucleophilicity, making it valuable in various chemical and biological applications.
属性
CAS 编号 |
58856-08-9 |
|---|---|
分子式 |
C12H26Se |
分子量 |
249.31 g/mol |
IUPAC 名称 |
2-methylselanylundecane |
InChI |
InChI=1S/C12H26Se/c1-4-5-6-7-8-9-10-11-12(2)13-3/h12H,4-11H2,1-3H3 |
InChI 键 |
ZBPBAMRQVJAXFY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(C)[Se]C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B14610070.png)
![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)


![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)




